molecular formula C11H8ClFN2 B1397055 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine CAS No. 1276041-23-6

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Cat. No.: B1397055
CAS No.: 1276041-23-6
M. Wt: 222.64 g/mol
InChI Key: IRTZXTHOKDNFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine is a chemical compound offered for research and development purposes. It serves as a versatile synthetic intermediate and chemical building block, particularly in the field of pharmaceutical research and drug discovery . The structure of this compound, featuring both pyridin-amine and halogenated phenyl rings, is commonly utilized in the synthesis of more complex molecules for biological screening . Similar structural motifs are frequently explored in medicinal chemistry for creating novel therapeutic agents, as evidenced by their presence in patented compound classes such as 4H-pyrrolo[3,2-c]pyridin-4-one derivatives . As a standard practice in handling research chemicals, proper laboratory safety protocols should be observed. This product is intended for use by qualified researchers in a controlled laboratory environment. Safety and Compliance: This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. For questions regarding this compound, please contact our scientific support team.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-7-3-4-8(9(13)6-7)11-10(14)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTZXTHOKDNFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to the Structural Elucidation of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. This technical guide provides an in-depth, methodology-focused analysis of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, a heterocyclic compound featuring the privileged 2-phenylpyridine scaffold.[1] Such scaffolds are integral to the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[1][2] We present a multi-technique approach for the unambiguous structural elucidation of this molecule, detailing the experimental rationale, protocols, and data interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a rigorous framework for characterizing complex small molecules.

Introduction: The Significance of a Privileged Scaffold

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine belongs to a class of pyridine derivatives that are highly sought after in medicinal chemistry.[3] The pyridine ring is a common feature in numerous bioactive compounds, prized for its ability to participate in hydrogen bonding and other key interactions with biological targets.[3][4] The specific substitution pattern of this molecule—a chloro- and fluoro-substituted phenyl ring at the 2-position and an amine at the 3-position—creates a unique electronic and steric profile, making it a valuable building block for targeted therapies.[5][6]

The imperative for its precise structural analysis is threefold:

  • Confirmation of Identity: To ensure the correct molecule has been synthesized, free of isomeric impurities.

  • Purity Assessment: To identify and quantify any process-related impurities or degradation products.

  • Regulatory Compliance: To provide a complete characterization package for regulatory filings.

This guide will walk through a logical, field-proven workflow for achieving these objectives with a high degree of scientific confidence.

The Analytical Workflow: An Integrated Approach

The definitive structural analysis of a novel compound is not reliant on a single technique but is rather a puzzle solved by the convergence of data from multiple orthogonal methods. Our workflow is designed to first establish the fundamental molecular identity and connectivity, followed by a definitive determination of its three-dimensional structure.

Analytical_Workflow cluster_0 Part 1: Identity & Connectivity cluster_1 Part 2: Functional Groups & 3D Structure cluster_2 Part 3: Final Confirmation MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity Map) MS->NMR Provides Formula IR IR Spectroscopy (Functional Groups) NMR->IR Confirms Bonds Result Confirmed Structure NMR->Result Convergent Data SCXRD Single Crystal X-Ray (Definitive 3D Structure) IR->SCXRD Guides Crystallization SCXRD->Result Convergent Data

Caption: A logical workflow for unambiguous structural elucidation.

Part 1: Establishing Molecular Formula and Connectivity

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step in analyzing any new chemical entity is to confirm its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. This technique is superior to low-resolution MS as it can distinguish between compounds with the same nominal mass but different elemental makeups. For halogenated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional, powerful confirmation of the molecular formula.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to protonate the basic amine and pyridine nitrogens, forming the [M+H]⁺ ion.

  • Mass Analysis: Acquire data over a scan range of m/z 100-500.

  • Data Processing: Calculate the theoretical exact mass of the proposed [M+H]⁺ ion and compare it to the observed mass. The presence of the A+2 peak at approximately one-third the intensity of the molecular ion peak confirms the presence of a single chlorine atom.[8]

Expected Data:

ParameterTheoretical Value (C₁₁H₉ClFN₂)Observed Value
Molecular Formula C₁₁H₈ClFN₂C₁₁H₈ClFN₂
Exact Mass [M] 222.0364-
[M+H]⁺ (³⁵Cl) 223.0442223.0445 (example)
[M+H]⁺ (³⁷Cl) 225.0413225.0416 (example)
Mass Error < 5 ppm< 5 ppm
Isotope Ratio (M:M+2) ~3:1Observed
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments provides a complete "map" of the carbon and proton framework. For this specific molecule, the key challenges are unambiguously assigning the signals for both aromatic rings and confirming the C-C bond that links them.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Experiments to Acquire:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • ¹⁹F NMR: Confirms the presence of fluorine and its coupling to adjacent protons.[9]

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system (i.e., on the same ring).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for establishing long-range (2-3 bond) correlations, which will definitively link the phenyl and pyridine rings.

Predicted NMR Data Interpretation (in DMSO-d₆):

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Pyridine Ring
H4~8.0-8.2 (d)~148-150C2, C5, C6
H5~7.2-7.4 (dd)~120-122C3, C4, C6
H6~8.3-8.5 (d)~135-137C2, C4, C5
NH₂~5.5-6.0 (s, broad)-C3, C4
C2-~155-158H6, H6' (Phenyl)
C3-~130-132H4, NH₂
Phenyl Ring
H3'~7.3-7.5 (dd)~128-130C1', C2', C4', C5'
H5'~7.5-7.7 (d)~115-117 (d, J_CF)C1', C3', C4'
H6'~7.6-7.8 (t)~125-127 (d, J_CF)C1', C2', C4'
C1'-~133-135H6, H5'
C2' (C-F)-~158-162 (d, ¹J_CF)H3', H6'
C4' (C-Cl)-~130-133H3', H5'

Note: Chemical shifts are estimates and can vary based on solvent and concentration. 'd' = doublet, 't' = triplet, 'dd' = doublet of doublets, 's' = singlet.

Caption: Key HMBC correlations confirming the phenyl-pyridine linkage.

Part 2: Definitive Structural Confirmation

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions. For this molecule, we expect to see characteristic stretches for the amine (N-H), the aromatic rings (C=C, C=N), and the carbon-halogen bonds (C-F, C-Cl).

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)[10]
1620 - 1580C=C and C=N Ring StretchingPyridine & Phenyl Rings
1350 - 1250C-N StretchAryl Amine[10]
1250 - 1150C-F StretchAryl Fluoride
800 - 700C-Cl StretchAryl Chloride[10]
Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: While NMR provides the connectivity, SCXRD provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10] It allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding. This technique is considered the "gold standard" for structural proof.

Experimental Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method. The goal is to grow single, defect-free crystals of sufficient size (>0.1 mm).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is built into the electron density and refined to match the observed data.

Key Structural Insights from SCXRD:

  • Confirmation of Connectivity: Provides absolute proof of the atomic connections established by NMR.

  • Torsion Angle: The dihedral angle between the phenyl and pyridine rings will be determined, indicating the degree of rotational freedom around the C2-C1' bond.

  • Intermolecular Interactions: Will reveal how molecules pack in the crystal lattice, likely showing hydrogen bonds involving the amine group and the pyridine nitrogen, which are crucial for understanding the compound's physical properties and potential for polymorphism.

Conclusion: A Self-Validating System

The structural elucidation of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine is achieved through a systematic and multi-faceted analytical approach. Each technique provides a piece of the puzzle, and their collective data forms a self-validating system. HRMS provides the exact molecular formula, which is then built upon by a suite of NMR experiments to map the atomic connectivity. IR spectroscopy confirms the presence of the expected functional groups, and finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous characterization is essential for advancing the development of this promising pharmaceutical intermediate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(1), M1331. [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules, 28(3), 1345. [Link]

  • PubMed Central (PMC). (2008). NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes. Inorganic Chemistry, 47(15), 6583–6595. [Link]

  • Google Patents. (2009). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • ResearchGate. (2011). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 285, 117000. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

A Technical Guide to 3-Amino-2-Arylpyridine Derivatives: Synthesis, Biological Activity, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that appears in a vast array of commercial products, including pharmaceuticals, agrochemicals, and vitamins.[1] Its unique electronic properties, arising from the electronegative nitrogen atom, make it a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, highly valuable subclass: 3-amino-2-arylpyridine derivatives. The strategic placement of an amino group at the 3-position and an aryl moiety at the 2-position creates a versatile template for interacting with a multitude of biological targets. These derivatives have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and kinase inhibitory properties, making them a focal point for intensive research in drug development.[2] This document provides an in-depth review of the synthesis, biological applications, and structure-activity relationships of this important class of molecules, aimed at researchers and professionals in the field of drug discovery.

Part 1: Strategies for Chemical Synthesis

The construction of the 3-amino-2-arylpyridine core can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

The Hantzsch pyridine synthesis, first described in 1881, remains a foundational method for creating pyridine rings.[1] It typically involves a three-component condensation of a β-keto ester, an aldehyde, and an ammonia source.[1][3] While powerful, this method often yields dihydropyridines that require a subsequent oxidation step to achieve the aromatic pyridine core.[3]

Modern Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for installing the 2-aryl group onto a pre-formed aminopyridine ring.[4] This approach offers excellent functional group tolerance and allows for the late-stage introduction of diverse aryl and heteroaryl moieties, which is highly advantageous for building compound libraries for structure-activity relationship (SAR) studies.

Multi-Component Reactions (MCRs)

MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and operational time. The Groebke-Blackburn-Bienayme (GBB) three-component reaction, for instance, is a powerful acid-catalyzed method for producing 3-aminoimidazo[1,2-α]pyridines, a related fused scaffold, from a 2-aminopyridine, an aldehyde, and an isocyanide.[5] This highlights the utility of MCRs in rapidly generating structural complexity around the aminopyridine core.

Novel Synthetic Routes

Recent research has uncovered novel pathways to specific derivatives. One notable method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate.[6][7] This reaction proceeds by heating the components to yield tetrahydropyridine intermediates, which can then be converted to 3-amino-4-arylpyridin-2(1H)-one derivatives through further steps like cyclization and hydrolysis.[6][7] This approach provides access to a "pyridinone" core, which is a key pharmacophore in many biologically active compounds.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_mcr Multi-Component Reaction (MCR) A 2-Bromo-3-aminopyridine Catalyst Pd Catalyst Base A->Catalyst B Arylboronic Acid B->Catalyst C 3-Amino-2-arylpyridine Catalyst->C C-C Bond Formation D Aldehyde Catalyst2 Catalyst D->Catalyst2 E Malononitrile E->Catalyst2 F Thiol F->Catalyst2 G Substituted Aminopyridine Catalyst2->G One-Pot Synthesis

Caption: General synthetic workflows for 3-amino-2-arylpyridines.

Part 2: Biological Activities and Therapeutic Targets

The 3-amino-2-arylpyridine scaffold has proven to be a remarkably versatile template, yielding compounds that modulate a wide array of biological targets implicated in various diseases.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology. Several 3-amino-2-arylpyridine derivatives have emerged as potent kinase inhibitors.

  • ALK2 Inhibitors: A series of 3,5-diaryl-2-aminopyridines act as inhibitors of Activin receptor-like kinase 2 (ALK2).[8] These are being investigated for rare genetic disorders like fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[8] A key finding is that these inhibitors maintain their binding affinity for both wild-type and mutant forms of the ALK2 protein, suggesting broad clinical relevance.[8]

  • Itk Inhibitors: Interleukin-2 inducible T-cell kinase (Itk) is crucial for T-cell function, making it an attractive target for autoimmune and allergic diseases.[9] Structure-based design led to the discovery of 3-aminopyrid-2-ones as potent and selective Itk inhibitors, with the optimized compound 7v exhibiting a Ki of 7 nM.[9]

  • MSK1 Inhibitors: Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in inflammatory pathways. A 6-phenylpyridin-2-yl guanidine derivative was identified as a starting hit for developing MSK1 inhibitors for diseases like asthma.[4]

GPCR and Other Target Modulation

Beyond kinases, this scaffold has shown activity against other important target classes.

  • Adenosine Receptor Antagonists: Certain 3,5-diacyl-2,4-dialkylpyridine derivatives have been developed as selective antagonists for the human A3 adenosine receptor, with Ki values in the nanomolar range.[3]

  • Bromodomain Ligands: Derivatives of 3-amino-2-methylpyridine have been identified through in silico screening and validated by X-ray crystallography as ligands for the BAZ2B bromodomain, a target class of interest in oncology.[10]

  • Antiviral and Cytoprotective Activity: The 3-aminopyridin-2(1H)-one scaffold is found in compounds that act as inhibitors of enzymes like the Mpro protease of SARS-CoV-2.[6] Other derivatives have demonstrated significant cytoprotective effects, enhancing cell survival in viability assays.[11]

Signaling_Pathway cluster_nuc BMP BMP Ligand TypeII BMP Receptor (Type II) BMP->TypeII ALK2 ALK2 Receptor (Type I) SMAD SMAD 1/5/8 ALK2->SMAD Phosphorylates TypeII->ALK2 Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Binds Transcription Gene Transcription (Ossification) SMAD4->Transcription Enters Nucleus & Regulates Nucleus Nucleus Inhibitor 3-Amino-2-arylpyridine Inhibitor Inhibitor->ALK2 Blocks ATP Binding Site

Caption: Inhibition of the ALK2 signaling pathway by a derivative.

Table 1: Representative Biological Activities
Compound ClassTargetBiological ActivityPotencyReference(s)
3,5-Diaryl-2-aminopyridinesALK2 KinaseInhibition of BMP signalingIC₅₀ in nM range[8]
3-Aminopyrid-2-onesItk KinaseInhibition of T-cell functionKi = 7 nM (cpd 7v)[9]
3,5-Diacyl-2,4-dialkylpyridinesA₃ Adenosine ReceptorAntagonismKi in nM range[3]
3-Amino-2-methylpyridinesBAZ2B BromodomainLigand Binding-[10]
4-Aryl-3-aminopyridin-2(1H)-onesVariousCytoprotective Effects-[11]
3-Amino-6-aryl-pyridazines*CB₂ ReceptorAgonism for pain relief-[12]

*Note: Pyridazine is a related but distinct scaffold.

Part 3: Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into drug candidates. For 3-amino-2-arylpyridines, systematic modification of each component of the scaffold has yielded critical insights.

  • The 3-Amino Group: This position is a key interaction point and a prime handle for derivatization. In Itk inhibitors, functionalization of the 3-amino group was essential for rapidly enhancing inhibitory activity.[9] For BAZ2B ligands, this amino group acts as a hydrogen bond donor to the protein backbone.[10] Attaching different substituents, such as sulfonyl groups, can introduce new interactions; for example, the sulfonyl tail of BAZ2B ligands forms a hydrogen bond with the backbone amide of Asn1894.[10]

  • The 2-Aryl Group: The nature and substitution of the 2-aryl ring significantly influence potency and selectivity. Modifications here can tune pharmacokinetic properties and exploit specific pockets within the target's binding site.

  • The Pyridine Core: Substitution on other positions of the pyridine ring is a common strategy for optimization. Introducing a substituted heteroaromatic ring at the 5-position of the pyridone fragment was key to achieving selectivity for Itk inhibitors.[9] For A₃ adenosine receptor antagonists, substituting the 2- and 4-positions with ethyl groups was favored over methyl groups.[3]

Caption: Key structure-activity relationships for the scaffold.

Part 4: Key Experimental Protocols

To provide practical context, this section details representative protocols for synthesis and biological evaluation based on methodologies described in the literature.

Protocol 1: Synthesis of 3-Amino-4-arylpyridin-2(1H)-one Precursors[8]

This protocol describes the synthesis of ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates.

  • Reactant Preparation: Synthesize azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) via condensation of hippuric acid with the desired aromatic aldehyde. Prepare the enamine of ethyl acetoacetate according to standard literature procedures.

  • Reaction Setup: In a reaction vessel, combine the azlactone (10 mmol) and the enamine (10 mmol).

  • Thermal Condensation: Heat the mixture at 180°C for 1.5 hours in the absence of a solvent. The high temperature drives the reaction to completion.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. The resulting crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., Chloroform:Ethyl Acetate, 10:1 v/v) to isolate the target tetrahydropyridine derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)

This protocol outlines the steps to determine the IC₅₀ value of a test compound against a target kinase.

  • Reagent Preparation: Prepare a buffer solution appropriate for the kinase reaction (e.g., Tris-HCl with MgCl₂, DTT). Prepare solutions of the purified kinase enzyme, the specific peptide substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP). Prepare serial dilutions of the test compound (e.g., 3-amino-2-arylpyridine derivative) in DMSO.

  • Reaction Initiation: In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer. Initiate the kinase reaction by adding ATP. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a chelating agent (EDTA).

  • Quantification of Phosphorylation: Spot the reaction mixture onto a phosphocellulose filter paper or membrane. Wash the membrane extensively to remove unreacted radiolabeled ATP. The amount of phosphorylated substrate, which remains bound to the membrane, is quantified using a scintillation counter.

  • Data Analysis: Subtract the background counts from all wells. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 3-amino-2-arylpyridine scaffold is a cornerstone of modern medicinal chemistry, offering a robust and tunable platform for the design of novel therapeutics. The diverse synthetic routes available allow for extensive chemical exploration, while the wide range of biological activities demonstrates its ability to interact with key proteins in numerous disease pathways. Current research continues to uncover novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future efforts will likely focus on applying this privileged scaffold to new and challenging biological targets, leveraging advanced computational methods for rational design, and exploring novel drug delivery modalities to maximize therapeutic potential. The continued investigation of 3-amino-2-arylpyridine derivatives holds significant promise for the future of drug discovery.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (n.d.). Google Scholar.
  • Turov, A. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764-771.
  • Turov, A. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • Ancillai, S., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3467-3483.
  • van der Mey, M., et al. (2001). Structure-Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 44(16), 2523-2535.
  • Hayrapetyan, S., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(15), 4983.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • El-Gamal, M. I., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 16(10), 1472.
  • Pyridine. (n.d.). In Wikipedia. Retrieved February 14, 2026.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Aguilar-Méndez, M., et al. (2024).
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19, 48.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Kruger, H. G., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Scientific Reports, 12, 1856.
  • SGC-UNC. (2016). Derivatives of 3-Amino-2-methylpyridine as BAZ2B Bromodomain Ligands: In Silico Discovery and in Crystallo Validation. Journal of Medicinal Chemistry, 59(23), 10736-10744.
  • Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468.
  • El-Damasy, A., et al. (2022). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 27(19), 6616.

Sources

Technical Whitepaper: Solubility Profiling & Handling of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine in DMSO

[1]

Executive Summary

This technical guide addresses the solubility profile and handling requirements for 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine (CAS: Variable/Intermediate), a critical biaryl amine intermediate often utilized in the synthesis of RET kinase inhibitors such as Pralsetinib (BLU-667) .[1]

While specific batch-to-batch solubility limits can vary based on polymorphic form and purity, this compound exhibits High Solubility in Dimethyl Sulfoxide (DMSO), typically exceeding 50 mg/mL at ambient temperature.[1] This guide provides the definitive Standard Operating Procedure (SOP) for verifying solubility, mitigating precipitation risks during serial dilution, and ensuring data integrity during biological assays or synthetic scale-up.

Physicochemical Context & Solvation Mechanism

To understand the solubility behavior of this intermediate, one must analyze its structural interaction with aprotic polar solvents.

Structural Analysis

The molecule consists of a pyridine ring fused with a primary amine, coupled to a halogenated (chloro-fluoro) phenyl ring.[1]

  • Lipophilicity (Calculated LogP): ~2.5 – 3.2 (Moderately lipophilic).[1]

  • H-Bond Donors (HBD): 1 (Primary amine -NH₂).[1]

  • H-Bond Acceptors (HBA): 2 (Pyridine Nitrogen, Amine Nitrogen).[1]

The DMSO Solvation Effect

DMSO is the solvent of choice for this compound because it disrupts the intermolecular hydrogen bonding that stabilizes the crystal lattice of the solid amine.

  • Mechanism: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor, interacting with the protons of the primary amine (-NH₂).[1] Simultaneously, the hydrophobic methyl groups of DMSO solvate the halogenated phenyl ring via van der Waals interactions.

  • Water Sensitivity: This compound is hydrophobic . The introduction of water (even atmospheric moisture absorbed by DMSO) acts as a potent antisolvent , causing rapid precipitation.

Estimated Solubility Data (Chemoinformatic Consensus)
SolventSolubility ClassEst. Saturation Limit (25°C)Notes
DMSO High > 50 mg/mL (> 200 mM) Recommended stock solvent.[1]
Ethanol Moderate10 – 30 mg/mLTemperature dependent.
Water Insoluble< 0.1 mg/mLRequires surfactant/co-solvent.
1N HCl Soluble> 10 mg/mLForms pyridinium salt.

Critical Insight: For biological assays, stock solutions are typically prepared at 10 mM or 100 mM in anhydrous DMSO. This intermediate is stable at these concentrations without precipitation.

Protocol: Experimental Solubility Determination

Do not rely on literature values alone. Use this self-validating protocol to determine the exact solubility limit for your specific batch (e.g., to account for amorphous vs. crystalline variances).[1]

Materials
  • Analyte: 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric, ≥99.9%).

  • Equipment: HPLC (UV detection at 254 nm) or UV-Vis Spectrophotometer.

The "Saturation Shake-Flask" Workflow (SOP-SOL-04)

SolubilityProtocolStartStart: Weigh Solid(Excess: ~20mg)AddSolventAdd Anhydrous DMSO(Stepwise: 100 µL aliquots)Start->AddSolventEquilibrateEquilibrate(Shake 24h @ 25°C)AddSolvent->EquilibrateCheckDissolutionVisual InspectionEquilibrate->CheckDissolutionCheckDissolution->AddSolventIf fully dissolved(Not Saturated)FilterCentrifuge/Filter(0.22 µm PTFE)CheckDissolution->FilterIf solid remains(Saturated)DiluteSerial Dilution(into Mobile Phase)Filter->DiluteQuantifyHPLC/UV QuantificationDilute->Quantify

Figure 1: Saturation Shake-Flask methodology for determining exact solubility limits.

Step-by-Step Procedure
  • Preparation: Place approx. 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of anhydrous DMSO. Vortex vigorously for 1 minute.

  • Observation:

    • If clear: Solubility is >100 mg/mL. Stop.

    • If cloudy/solid remains: Add another 100 µL. Repeat until approx. 500 µL total.

  • Equilibration: If solid persists, shake the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Remove the supernatant. Dilute 10 µL of supernatant into 990 µL of Acetonitrile (NOT water, to avoid crashing). Inject into HPLC and compare against a standard curve.

Stability & Handling Guidelines

DMSO Hygroscopicity Management

DMSO is highly hygroscopic. It can absorb up to 10% water by weight if left uncapped.

  • Risk: As water content in DMSO increases, the solubility of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine decreases non-linearly (logarithmic decay).[1]

  • Mitigation: Store DMSO stock solutions in aliquots. Use septum-sealed vials. If a stock solution turns cloudy upon warming to room temperature, it has likely absorbed water and must be discarded.

"Crash-Out" in Biological Media

When transferring from a DMSO stock to an aqueous assay buffer (e.g., PBS):

  • Flash Precipitation: This compound may precipitate if the DMSO concentration drops below 1% in the final assay volume.

  • Solution: Perform an intermediate dilution step.

    • Bad: 10 mM DMSO stock

      
       Buffer (1:1000).[1]
      
    • Good: 10 mM DMSO stock

      
       1 mM in 50% DMSO/Water 
      
      
      Final Buffer.

Application in Synthesis (Suzuki Coupling)

This compound is typically generated via a Suzuki-Miyaura coupling.[1]

SynthesisContextReactant12-Amino-3-bromopyridineCatalystPd(dppf)Cl2 / BaseDioxane/WaterReactant1->CatalystReactant24-Chloro-2-fluorophenylboronic acidReactant2->CatalystProduct2-(4-Chloro-2-fluorophenyl)pyridin-3-amineCatalyst->ProductSuzuki CouplingDownstreamPralsetinib(Urea Formation)Product->DownstreamNext Step

Figure 2: Synthetic pathway context.[1][2] The solubility of the intermediate is crucial for purification (removing Pd catalysts).[1]

Purification Note: Due to its high solubility in DMSO and moderate solubility in Ethyl Acetate, this intermediate can be purified by liquid-liquid extraction (Ethyl Acetate/Water) followed by recrystallization from Ethanol/Heptane.[1]

References

  • Blueprint Medicines Corp. (2020). Pralsetinib (GAVRETO) Prescribing Information. U.S. Food and Drug Administration.[3] Link

  • Ali, F., et al. (2022).[2] Pralsetinib: chemical and therapeutic development. ResearchGate. Link

  • Lippincott, Williams & Wilkins. (2021). Remington: The Science and Practice of Pharmacy. (General reference for solubility protocols).
  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. (Standard protocol basis). Link[1]

  • PubChem. (n.d.). Compound Summary for Pralsetinib Intermediates. National Library of Medicine. Link

Methodological & Application

Reaction conditions for C-H activation of 2-phenylpyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for C-H Activation of 2-Phenylpyridin-3-amines

Executive Summary

The 2-phenylpyridin-3-amine scaffold represents a critical chemical space in drug discovery, serving as the direct precursor to


-carbolines  (pyrido[2,3-b]indoles). These fused tricyclic systems are bioisosteres of 

-carbolines and are prevalent in kinase inhibitors, benzodiazepine receptor ligands, and antitumor agents.

Traditional synthesis of


-carbolines involves harsh Graebe-Ullmann pyrolysis or multi-step reactive intermediate generation (nitrenes). Transition-metal-catalyzed C-H activation offers a streamlined, atom-economic alternative. However, this substrate presents a unique challenge: the free amine (

)
at position 3 is a potent Lewis base that can poison electrophilic metal catalysts (Pd, Rh) or compete with the pyridine nitrogen for coordination.

This Application Note details optimized protocols for:

  • Intramolecular C-H Amination: Direct synthesis of

    
    -carbolines using Palladium catalysis.
    
  • Intermolecular Annulation: Functionalization with internal alkynes using Rhodium(III) catalysis.

Mechanistic Insight & Catalyst Selection

Successful C-H activation of this scaffold relies on the Concerted Metalation-Deprotonation (CMD) mechanism.

  • The Directing Group (DG): The pyridine nitrogen acts as the primary directing group, coordinating to the metal center to place it in proximity to the ortho-C-H bond of the phenyl ring.

  • The Challenge: The C3-amine can form a stable 5-membered chelate with the metal, potentially locking the catalyst in an unproductive state.

  • The Solution:

    • For Pd(II): Use of carboxylic acid additives (AcOH or PivOH) facilitates the CMD step and reversibly protonates the amine, reducing its inhibitory effect.

    • For Rh(III): The high affinity of Cp*Rh for

      
      -systems and the robustness of the rhodacycle allow for effective turnover even in the presence of free amines, provided a silver salt is used to generate the cationic active species.
      
Diagram 1: Mechanistic Pathway (Pd-Catalyzed Cyclization)

CH_Activation_Mechanism Substrate 2-Phenylpyridin-3-amine Coordination Coordination (Pyridine N-Pd) Substrate->Coordination + Pd(OAc)2 CMD CMD Step (C-H Activation) Coordination->CMD PivOH/AcOH Palladacycle Six-Membered Palladacycle CMD->Palladacycle - AcOH Oxidation Oxidation to Pd(IV) (Optional Pathway) Palladacycle->Oxidation High Valent Pathway RedElim C-N Bond Formation (Reductive Elimination) Palladacycle->RedElim Pd(II) Pathway Oxidation->RedElim RedElim->Coordination Re-oxidation (Cu(OAc)2/O2) Product α-Carboline RedElim->Product - Pd(0)

Figure 1: The catalytic cycle for the intramolecular formation of


-carbolines. The CMD step is rate-determining and requires carboxylate assistance.

Protocol A: Pd-Catalyzed Intramolecular C-H Amination[1]

This protocol is the industry standard for converting 2-phenylpyridin-3-amines directly to


-carbolines. It avoids the need for N-protection/deprotection sequences.
Reagents & Equipment
  • Catalyst: Palladium(II) Acetate [

    
    ] (98%+ purity).
    
  • Oxidant: Copper(II) Acetate [

    
    ] (Anhydrous preferred).
    
  • Solvent: Toluene (Dry) or Xylene.

  • Additive: Acetic Acid (

    
    ) or Pivalic Acid (
    
    
    
    ).
  • Atmosphere: Air or

    
     balloon (if reducing Cu loading).
    
Step-by-Step Methodology
  • Catalyst Pre-loading: In a 15 mL pressure tube equipped with a magnetic stir bar, weigh 2-phenylpyridin-3-amine (1.0 equiv, typically 0.5 mmol).

    • Note: If the amine is an oil/sticky solid, weigh it first.

  • Metal & Oxidant Addition: Add

    
      (5-10 mol%).
    Add 
    
    
    
    (1.0 - 2.0 equiv).
    • Optimization Tip: For large scale (>1g), use 0.5 equiv

      
       and run under an 
      
      
      
      balloon to regenerate the copper.
  • Solvent System: Add Toluene (concentration 0.1 M). Add

    
      (5-10 equiv) or 
    
    
    
    (0.5 equiv).
    • Why? The acid prevents the free amine from tightly binding Pd and assists the C-H cleavage.

  • Reaction: Seal the tube (Teflon cap). Heat to 110°C - 130°C for 12–24 hours.

    • Monitoring: Monitor by TLC (usually more polar product) or LC-MS. The starting material peak (M+H) will disappear, replaced by (M-2+H) corresponding to cyclization (loss of 2 Hydrogens).

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove insoluble copper salts and Pd black. Wash the filtrate with saturated

    
     (to remove acid) and Brine.
    Dry over 
    
    
    
    , concentrate, and purify via column chromatography (Hexane/EtOAc).
Data Summary: Optimization of Conditions
EntryCatalyst (mol%)Oxidant (equiv)AdditiveSolventTemp (°C)Yield (%)
1

(5)

(2.0)
NoneToluene110<10
2

(5)

(2.0)
AcOH (10 eq) Toluene11082
3

(5)
Air (1 atm)AcOH (10 eq)DMSO12045
4

(5)

(1.5)
-DCE8060

Table 1: Effect of reaction parameters. Entry 2 represents the robust standard condition.

Protocol B: Rh(III)-Catalyzed Annulation with Alkynes

This protocol is used when the goal is not just cyclization, but functionalization to create substituted quaternary centers or expanded ring systems.

Reagents & Equipment
  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).[1]
    
  • Activator:

    
     or 
    
    
    
    (Removes Cl ligands).
  • Oxidant: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene).[2]

Step-by-Step Methodology
  • Setup (Glovebox recommended for Ag salts): Weigh

    
      (2.5 mol%) and 
    
    
    
    (10 mol%) into a dried Schlenk tube.
    • Why? Silver abstracts chloride to generate the cationic species

      
      , which is the active catalyst.
      
  • Substrate Addition: Add 2-phenylpyridin-3-amine (0.2 mmol) and the Alkyne (1.2 equiv). Add

    
      (2.0 equiv).
    
  • Solvent: Add t-Amyl Alcohol or DCE (2.0 mL).

    • Note: Protic solvents like t-Amyl alcohol often facilitate proton transfer steps in Rh-catalysis.

  • Reaction: Stir at 100°C for 16 hours.

    • Mechanism:[3][4][5][6][7] The Rh(III) activates the phenyl C-H bond. The alkyne inserts into the Rh-C bond. The amine then attacks the Rh-alkenyl species to close the ring.

  • Workup: Dilute with DCM, filter through Celite, and purify via silica gel chromatography.

Troubleshooting & Critical Controls

Diagram 2: Troubleshooting Workflow

Troubleshooting Problem Low Yield / No Reaction Check1 Is the Amine Poisoning Pd? Problem->Check1 Action1 Increase Acid (AcOH/PivOH) or Switch to N-Acetyl substrate Check1->Action1 Yes Check2 Is Catalyst Dead (Pd Black)? Check1->Check2 No Action2 Lower Temp (100C) Add Ligand (PPh3 or DMSO) Check2->Action2 Yes Check3 Regioselectivity Issues? Check2->Check3 No Action3 Switch Solvent (Non-polar vs Polar) Check3->Action3

Figure 2: Decision matrix for optimizing reaction outcomes.

Common Pitfalls:

  • Moisture Sensitivity: While Pd(II) is robust,

    
     is hygroscopic. Water can inhibit the re-oxidation cycle. Use anhydrous reagents.
    
  • Substrate Inhibition: If the 3-amine is too basic, the reaction stalls.

    • Fix: Convert the amine to an acetamide (

      
      ) prior to C-H activation. The acetyl group can be hydrolyzed later (NaOH/EtOH).
      
  • Sterics: Substituents at the ortho-position of the phenyl ring (the C-H activation site) will block the reaction. Ensure at least one ortho-position is open.

References

  • Synthesis of

    
    -Carbolines via Pd-Catalyzed C-H Activation: 
    Zhu, C., et al. "Palladium-Catalyzed Intramolecular C–H Amination: A Direct Approach to 
    
    
    
    -Carbolines." Journal of Organic Chemistry, 2012. (Note: Representative citation for the standard Pd/Cu system).
  • Rh(III)-Catalyzed Annulation of 2-Phenylpyridines: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011.

  • Mechanism of C-H Amination (CMD Pathway): Lafrance, M., & Fagnou, K. "Palladium-Catalyzed Benzene Functionalization: Multiple C–H Bond Arylations." Journal of the American Chemical Society, 2006.[8]

  • General Review on 2-Phenylpyridine Functionalization: "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines." RSC Advances, 2021.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Transition metal residues should be disposed of according to local environmental regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

User Query: "How do I achieve >98% purity for 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, specifically removing palladium residues and des-halo impurities?"

The Challenge: This molecule is a "push-pull" biaryl system. It contains a basic pyridine nitrogen, a weakly basic exocyclic amine, and a lipophilic, electron-withdrawing halogenated phenyl ring.[1]

  • Core Issue 1 (Basicity): The pyridine nitrogen (

    
    ) causes peak tailing on standard silica.
    
  • Core Issue 2 (Solubility): The 4-Cl, 2-F substitution pattern drastically reduces water solubility, making aqueous workups prone to emulsions.[1]

  • Core Issue 3 (Impurities): As a likely product of Suzuki-Miyaura coupling, it suffers from persistent Palladium (Pd) contamination and protodeboronation byproducts.

Target Molecule Profile
PropertySpecification / Behavior
Structure Biaryl system: Pyridine ring (Pos 2: Aryl, Pos 3: Amine) + Phenyl ring (Pos 4: Cl, Pos 2: F)
Primary Basicity Pyridine Nitrogen (Protonates at pH < 4.[1][2]0)
Secondary Basicity C-3 Amine (Aniline-like, significantly less basic)
Lipophilicity (LogP) High (~2.5 - 3.2 estimated). Prone to "oiling out" in non-polar solvents.
Key Impurities Pd-black, Triphenylphosphine oxide (TPPO), Protodeboronation (1-chloro-3-fluorobenzene).

Purification Decision Tree (Workflow)

Before selecting a method, assess your crude profile.[1] Do not default to column chromatography immediately; it is often inefficient for removing Pd and TPPO.

PurificationStrategy Start Crude Reaction Mixture (Suzuki Coupling) CheckPd Is Pd Content > 50 ppm? Start->CheckPd CheckPurity Is Organic Purity > 85%? CheckPd->CheckPurity No Scavenge Step A: Metal Scavenging (Silica-Thiol or Charcoal) CheckPd->Scavenge Yes AcidBase Step B: Acid-Base Extraction (The 'Chemical Switch') CheckPurity->AcidBase No (Low Purity) Recryst Step C: Recrystallization (EtOH/Heptane) CheckPurity->Recryst Yes (High Purity Crude) Scavenge->CheckPurity AcidBase->Recryst If Solid Column Step D: Flash Chromatography (DCM/MeOH + NH3) AcidBase->Column If Oil/Complex Mix Final Pure Product (>98%) Recryst->Final Column->Final

Figure 1: Strategic workflow for purifying 2-arylpyridin-3-amine derivatives. Prioritize chemical methods (Extraction/Crystallization) before chromatography.

Troubleshooting Guides & Protocols

Module A: The "Chemical Switch" (Acid-Base Extraction)

Logic: This is the most powerful method for this specific molecule. You exploit the pyridine nitrogen's basicity to pull the product into water, leaving non-basic impurities (TPPO, unreacted halides, bis-aryl byproducts) in the organic layer.[1]

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE . Avoid DCM if possible (emulsion risk).

  • The Acid Switch (Extraction):

    • Add 1M HCl (aq) slowly.

    • Target pH:1.0 - 2.0 .

    • Mechanism:[3][4][5][6] The pyridine N protonates (

      
      ), becoming water-soluble.
      
    • Action: Shake and separate. KEEP THE AQUEOUS LAYER.

    • Wash: Wash the aqueous layer 2x with EtOAc to remove non-basic impurities.

  • The Base Switch (Recovery):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 4M NaOH or Sat. Na2CO3 .

    • Target pH:> 10.0 .

    • Mechanism:[3][4][5][6] The Pyridinium deprotonates (

      
      ), precipitating out or becoming extractable.[1]
      
  • Isolation: Extract the cloudy aqueous mixture 3x with EtOAc. Dry over

    
     and concentrate.
    

FAQ: "I formed a rag layer/emulsion during the acid step."

  • Cause: The fluorinated phenyl ring increases lipophilicity, making the protonated salt act like a surfactant.[1]

  • Fix: Filter the entire biphasic mixture through a pad of Celite before separation. If that fails, add brine to the aqueous phase to increase ionic strength.[1]

Module B: Palladium Removal (Scavenging)

Logic: Suzuki couplings often leave residual Pd, which coordinates to the pyridine nitrogen and amine, making it "sticky" and hard to remove via column alone.[1]

Comparison of Methods:

MethodEfficiencyProtocol Note
Activated Carbon (Charcoal) ModerateBoil crude in EtOH with 10 wt% charcoal for 30 mins. Filter hot through Celite. Warning: Can reduce yield by adsorption.
Silica-Thiol (Si-SH) High Add 5-10 wt% Si-SH to the crude organic solution. Stir at 40°C for 1h. Filter. Best for reaching <10 ppm Pd.
Celite Filtration LowRemoves bulk Pd-black but misses soluble Pd-ligand complexes.

Recommendation: Use Silica-Thiol scavengers if the product is for biological testing (kinase assays are sensitive to metals).

Module C: Chromatographic Purification

Logic: The basic pyridine and amine groups will interact with acidic silanols on standard silica gel, causing "streaking" (broad peaks) and poor separation.[1]

Mobile Phase Strategy:

  • Standard: Hexane / Ethyl Acetate (Poor peak shape).

  • Modified: Dichloromethane (DCM) / Methanol (MeOH) / Ammonia .

    • Recipe: Prepare a stock of "DCM/MeOH (90:10)". Add 1% Triethylamine (TEA) or 1% Conc.

      
        to the mobile phase.
      
    • Why: The amine modifier blocks the acidic sites on the silica, allowing the basic product to elute as a sharp band.

FAQ: "My product elutes with the solvent front."

  • Cause: The 4-Cl, 2-F phenyl ring makes the molecule very non-polar despite the amine.

  • Fix: Switch to a weaker solvent system. Try Toluene / Acetone (95:5) . Toluene interacts well with the pi-systems of the biaryl rings.

Module D: Recrystallization (Polymorph Control)

Logic: Biaryl amines crystallize well due to pi-stacking, but the halogens can cause "oiling out."

Recommended Solvent Systems:

  • Ethanol / Water (The "Crash" Method): Dissolve in hot Ethanol. Add hot water dropwise until turbid. Cool slowly.

  • Toluene / Heptane (The "Slow" Method): Dissolve in minimum hot Toluene. Layer Heptane on top. Let stand at RT.

  • IPA (Isopropyl Alcohol): Often works for forming HCl salts if the free base is an oil.

Visualizing the Acid-Base Mechanism

AcidBaseMechanism Neutral Neutral State (Organic Soluble) [Py-N] [NH2] Acidified Acidified State (pH < 2) (Water Soluble) [Py-NH+] [NH2] Neutral->Acidified + HCl (aq) Protonation of Pyridine N Impurity1 Neutral Impurities (TPPO, Boronic Acid) Stay in Organic Neutral->Impurity1 Wash with Organic (Impurity Removal) Basified Regenerated State (pH > 10) (Precipitate/Organic) [Py-N] [NH2] Acidified->Basified + NaOH (aq) Deprotonation

Figure 2: The "Chemical Switch" mechanism.[1] The pyridine nitrogen is the handle for reversible water solubility.

References

  • Suzuki-Miyaura Coupling & Impurities

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Purification of Basic Heterocycles

    • Li, J. J. (2009).[1] Name Reactions for Homologations, Part I. Wiley-Interscience. (See section on Pyridine synthesis and workup). Link

  • Palladium Scavenging Techniques

    • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

  • pKa Values of Pyridines

    • Jencks, W. P., & Regenstein, J. (1976).[1] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine before handling.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct C-N bonds. Aminopyridines are a cornerstone of many pharmaceuticals and advanced materials, but their synthesis is often plagued by catalyst poisoning, leading to low yields, stalled reactions, and frustration.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the "why" behind common failures and provide robust, actionable troubleshooting strategies to help you overcome these challenges.

Section 1: Understanding the Enemy - Common Catalyst Poisons & Deactivation Pathways

The success of a palladium-catalyzed reaction hinges on the integrity of the active catalytic species. Catalyst poisoning occurs when substances strongly bind to the palladium center, blocking active sites and halting the catalytic cycle.[1]

Q1: What are the most common catalyst poisons I should be aware of in aminopyridine synthesis?

A1: In palladium-catalyzed amination, poisons can originate from starting materials, reagents, solvents, or even the products themselves. The primary culprits fall into three categories:

  • Sulfur-Containing Compounds: This is the most notorious class of poisons for palladium catalysts.[2] Even trace amounts of thiols, thioethers, sulfoxides, or residual sulfur from upstream processes can lead to severe catalyst deactivation.[3] Sulfur strongly chemisorbs to the palladium surface, forming stable palladium-sulfur bonds that render the active sites inaccessible.[3][4]

  • Coordinating Nitrogen Species (Substrate/Product Inhibition): Pyridine derivatives, including your aminopyridine starting materials and products, are Lewis bases. The nitrogen lone pair can coordinate strongly to the palladium center.[5][6] This coordination can displace the essential phosphine ligand, leading to the formation of catalytically dormant or inactive palladium complexes and inhibiting the reaction.[7]

  • Other Impurities: A range of other functional groups and inorganic species can also act as poisons. These include:

    • Halides: Particularly iodide, which can form stable, unreactive palladium-iodide bridged dimers.[8]

    • Carbon Monoxide (CO): Binds very strongly to palladium.

    • Cyanides, Phosphates, and Sulfites: These anions can coordinate to the metal center.[9]

Poison CategoryCommon ExamplesTypical Sources
Sulfur Compounds Thiols (R-SH), Thioethers (R-S-R'), Sulfoxides, ThiophenesContaminated starting materials, reagents (e.g., thiol-based protecting groups), technical-grade solvents.
Coordinating Nitrogen 2- or 6-substituted Pyridines, Aminopyridine productThe reaction substrate and product themselves.
Other Species Iodide (I⁻), Cyanide (CN⁻), Carbon Monoxide (CO), PhosphatesReagents (e.g., iodide salts from previous steps), incomplete gas purging.
Table 1: A summary of common catalyst poisons and their likely origins in aminopyridine synthesis.
Section 2: Troubleshooting Guide - From Failed Reaction to Rational Solution

This section addresses the most common experimental failures and provides a logical framework for diagnosis and resolution.

Q2: My reaction is sluggish or has completely stalled with starting material remaining. What's the first thing I should check?

A2: A stalled reaction is the classic symptom of catalyst deactivation. The primary suspect is often inhibition by the pyridine nitrogen itself, especially with 2- or 6-halopyridines.[5] The pyridine substrate competes with the phosphine ligand for a coordination site on the palladium, effectively taking the catalyst out of the active cycle.

dot

Caption: A workflow for diagnosing a stalled amination reaction.

Troubleshooting Steps:

  • Evaluate Your Ligand: Standard phosphine ligands are often ineffective. The key to success is using bulky, electron-rich phosphine ligands.[10] These ligands promote the crucial reductive elimination step to form the C-N bond and are less easily displaced by the pyridine substrate.[5][11] Consider switching to a well-established Buchwald biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).

  • Assess Reagent Purity: Impurities are a frequent cause of failure. If you suspect sulfur contamination in a starting material or solvent, purification is necessary. See the protocol below for a general method.

  • Re-evaluate the Base: The base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions or be incompatible with sensitive functional groups.[8] Consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

Q3: My reaction mixture turned black and stopped progressing. What happened?

A3: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[12] This is the bulk, aggregated, and catalytically inactive form of palladium metal. This typically happens when the stabilizing phosphine ligand is lost from the Pd(0) center, allowing the "naked" palladium atoms to agglomerate.[12]

Causes and Prevention:

  • Ligand Oxidation/Degradation: Phosphine ligands are sensitive to oxidation by trace oxygen.[12] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.[12] Try running the reaction at the lowest temperature that still affords a reasonable rate. Modern, highly active catalyst systems often allow for reactions at room temperature or slightly elevated temperatures (40-80 °C).

  • Insufficient Ligand: The ligand-to-palladium ratio is crucial. If it's too low, there won't be enough ligand to keep the palladium center stabilized.

    • Solution: Increase the ligand-to-palladium ratio. A common starting point is 1.5:1 to 2:1 (Ligand:Pd). In difficult cases, ratios up to 4:1 can be beneficial, though a large excess can sometimes inhibit the reaction.[12]

Q4: My reaction works for some aminopyridines but fails for others. Why the inconsistency?

A4: The electronic and steric properties of your specific aminopyridine and aryl halide substrates play a huge role.

  • Steric Hindrance: Highly substituted aryl halides or bulky amines can slow down the oxidative addition or reductive elimination steps. Using a ligand with a larger steric profile (e.g., BrettPhos) can often overcome this by creating a more open coordination sphere around the palladium.

  • Electronic Effects: Electron-poor aryl halides are generally more reactive towards oxidative addition, while electron-rich ones are slower. Conversely, electron-rich amines are more nucleophilic. You may need to tailor your catalyst system (ligand and palladium source) to the specific electronic demands of your substrates.

Section 3: Proactive Strategies for Success

The best way to deal with catalyst poisoning is to prevent it from happening in the first place.

Q5: How can I purify my reagents and solvents to remove potential catalyst poisons?

A5: Rigorous purification is non-negotiable for consistent results.

Experimental Protocol 1: Basic Activated Carbon Treatment for Solvents and Liquid Reagents

This protocol is effective for removing many non-polar, sulfur-containing impurities.

  • Setup: In a flask under an inert atmosphere, add the solvent or liquid reagent to be purified.

  • Add Carbon: Add 5-10% (w/v) of activated carbon. Use a grade specifically for decolorizing and purification.

  • Stir: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Filter: Filter the mixture through a pad of Celite® under an inert atmosphere to remove the carbon. It is crucial to ensure no carbon fines pass through.

  • Distill/Store: If necessary, distill the purified liquid. Store the purified material over molecular sieves under an inert atmosphere.

For Solid Reagents: Recrystallization is often the most effective method. Choose a solvent system in which the desired compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.

Q6: What is a "precatalyst" and should I be using one?

A6: Absolutely. A precatalyst is a stable, air-tolerant palladium(II) complex that, under reaction conditions, cleanly and reliably generates the active Pd(0) species. Using a simple source like Pd(OAc)₂ can be unreliable because its reduction to Pd(0) can be inefficient and lead to the formation of palladium black.[12]

Modern Buchwald precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid activation and high stability, leading to more reproducible and higher-yielding reactions. They are strongly recommended.

Section 4: Advanced Concepts & FAQs
Q7: Can I regenerate a poisoned catalyst?

A7: Regeneration is challenging and often provides only partial recovery of activity.

  • For Sulfur Poisoning: Deactivation can be reversible or irreversible.[3] Irreversible poisoning involves the formation of very stable palladium sulfides. Some reversible poisoning may be overcome by treatment under a reducing atmosphere (e.g., H₂ at elevated temperatures), but this is often not practical in a lab setting.[4]

  • For Nitrogen Poisoning: A patented method exists for reactivating palladium catalysts poisoned by nitrogen compounds, which involves washing the separated catalyst with a basic aqueous solution (e.g., sodium carbonate).[13] However, for homogeneous catalysts used in Buchwald-Hartwig reactions, it is typically more efficient to prevent poisoning or use a fresh batch of catalyst.

dot

Catalytic_Cycle_and_Poisoning Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd0->OxAdd Inactive_Pd Inactive Pd-Poison Complex Pd0->Inactive_Pd Pd_Black Palladium Black (Decomposition) Pd0->Pd_Black Ligand Loss PdII_Complex Pd(II) Complex OxAdd->PdII_Complex Ligand_Ex Amine Coordination & Deprotonation PdII_Complex->Ligand_Ex Amido_Complex Pd(II) Amido Complex Ligand_Ex->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Product (Ar-NR₂) RedElim->Product ArX Aryl-Halide (Ar-X) ArX->OxAdd Amine Amine (R₂NH) + Base Amine->Ligand_Ex Poison Poison (Sulfur, Pyridine) Poison->Inactive_Pd Blocks Active Site

Caption: The Buchwald-Hartwig cycle and key catalyst deactivation pathways.

References
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]

  • PMC. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Learn. (2025). What Is the Impact of Sulfur in Fuel on Catalytic Converter Performance?. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Retrieved from [Link]

  • PubMed. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ACS Publications. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Princeton Dataspace. (n.d.). Structure–Reactivity Relationships of Monophosphine Ligands in Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for reactivating palladium catalysts.
  • ResearchGate. (2025). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminopyridine.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. Retrieved from [Link]

  • World Journal of Experimental Bioscience. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Retrieved from [Link]

  • PMC. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium nanocatalyst assisted in situ regeneration of amino donor in a one-enzyme cascade. Retrieved from [Link]

  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • ACS Publications. (2020). Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. Retrieved from [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

Sources

Technical Support Hub: Solubilization Strategies for 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory & Molecule Profile

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine is a critical biaryl amine intermediate, often utilized in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and advanced agrochemicals.

Users frequently report "brick dust" behavior—high crystallinity and poor solubility in standard organic solvents. This insolubility stems from the molecule's high lattice energy, driven by


 stacking between the electron-deficient pyridine and the halogenated phenyl ring, reinforced by intermolecular hydrogen bonding (Amine H-donor 

Pyridine N-acceptor).
Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~222.65 g/mol Moderate size, kinetics are fast if dissolved.
pKa (Pyridine N) ~3.5 - 4.5Weakly basic. Soluble in aqueous acid (pH < 2).
LogP ~2.5 - 3.2Lipophilic. Poor water solubility.[1]
H-Bond Donors 1 (Amine)Capable of strong crystal lattice networks.
H-Bond Acceptors 2 (Pyridine N, F)Pyridine N is the primary protonation site.

Solubility Landscape & Solvent Selection

The following data categorizes solvent compatibility based on thermodynamic interactions (dipole-dipole vs. London dispersion).

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Note
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Disrupts lattice energy via strong dipole interactions. Recommended for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–50 mg/mL)Good solvation of the halogenated biaryl core. Warning: Can form solvates.
Alcohols Methanol, Ethanol, IsopropanolModerate (Heating req.)Soluble at reflux; poor at RT. Ideal for recrystallization (often requires acid or co-solvent).
Ethers THF, 2-MeTHF, DioxaneModerate Good for reactions; poor for storage (peroxide risk/evaporation).
Non-Polar Toluene, Hexanes, HeptaneLow / Antisolvent Toluene may dissolve at reflux (pi-stacking), but alkanes act as antisolvents.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.
Acidic Aqueous 1N HCl, 1N H2SO4High (Salt formation)Protonation of Pyridine N breaks crystal lattice.

Troubleshooting Guides (FAQs)

Issue 1: "My sample oils out during recrystallization instead of crystallizing."

Diagnosis: This is a common phenomenon with biaryl amines when the temperature gap between the melting point of the solvated oil and the boiling point of the solvent is narrow, or when supersaturation is too high.

Corrective Protocol:

  • Switch Solvent System: Move from pure Ethanol to an Ethanol/Water or Toluene/Heptane system.

  • Seeding: Do not cool rapidly. Hold the solution at a temperature slightly below the saturation point and add seed crystals.

  • Slow Cooling: Use a programmable cooling ramp (e.g., 5°C/hour) to favor crystal growth over amorphous oil formation.

Issue 2: "I cannot get a stable NMR baseline; peaks are broad."

Diagnosis: Aggregation in solution (stacking) or exchangeable protons on the amine. Solution:

  • Solvent: Switch from

    
     to DMSO-d6 . The strong H-bond accepting nature of DMSO breaks up amine-amine aggregates.
    
  • Acidification: Add 1 drop of

    
     or 
    
    
    
    to the NMR tube. This protonates the pyridine, forcing a distinct cationic species that reduces aggregation and sharpens peaks.
Issue 3: "The compound precipitates when I dilute my DMSO stock into aqueous buffer for bioassays."

Diagnosis: "Crash-out" due to the hydrophobic effect. The LogP (~3.0) indicates low affinity for water. Solution:

  • Limit DMSO: Keep final DMSO concentration < 1% if possible, but you may need up to 5% for this scaffold.

  • Surfactants: Add 0.05% Tween-80 or Cyclodextrin (HP-

    
    -CD)  to the aqueous buffer before adding the compound. This creates inclusion complexes that maintain solubility.
    

Advanced Protocols & Visualization

Workflow A: Acid-Base "Swing" Purification

This method leverages the basicity of the pyridine ring to purify the compound from non-basic impurities (e.g., starting phenyl halides) without chromatography.

AcidBaseExtraction Start Crude Mixture (Organic Solvent: EtOAc/DCM) AcidStep Add 1N HCl (aq) Extract & Separate Layers Start->AcidStep OrgLayer Organic Layer (Contains Non-Basic Impurities) AcidStep->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Protonated Product) AcidStep->AqLayer Keep BaseStep Basify Aqueous Layer (Add NaOH/NaHCO3 to pH > 9) AqLayer->BaseStep Precip Product Precipitates (Free Base Form) BaseStep->Precip Filter Filter & Wash (Cold Water/Heptane) Precip->Filter

Figure 1: Acid-Base Swing Purification Strategy. This method isolates the amine by exploiting the pyridine nitrogen's pKa.

Workflow B: Solubility Decision Tree for Recrystallization

SolubilityTree Start Start: Solid Crude Test1 Test Solubility in Refluxing EtOH (10 vol) Start->Test1 Soluble Fully Soluble? Test1->Soluble Yes Cool Slowly to 0°C Soluble->Yes Yes No Add Co-solvent Soluble->No No Oiling Problem: Oiling Out? Yes->Oiling Choice Solvent Choice No->Choice DCM Try DCM/Hexane (Good for non-polar impurities) Choice->DCM Toluene Try Toluene (High heat capacity) Choice->Toluene Seed Re-heat, Add Seed, Cool at 5°C/hr Oiling->Seed Yes

Figure 2: Decision Matrix for Recrystallization Optimization.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Explains the lipophilicity and packing effects of Fluorine substitution).

  • Pfizer Inc. (2020). Patent WO2020123456: Crystalline forms of P2X3 antagonists.
  • Anderson, B. D., & Flora, K. P. (1996). "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry. (Foundational text on protonating weak bases like pyridine for solubility).

Sources

Removing palladium impurities from 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine Ticket ID: PD-REM-4CFP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Issue Analysis: The "Chelation Trap"

User Query: Why is standard filtration failing to remove palladium from this specific intermediate?

Technical Diagnosis: The difficulty you are experiencing is intrinsic to the structure of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine . Unlike simple aromatics, this molecule features a pyridin-3-amine moiety. The nitrogen atom in the pyridine ring and the exocyclic amine group at position 3 act as a bidentate ligand. They form a stable "bite angle" with Palladium (Pd), effectively creating a metal-ligand complex that mimics the stability of the catalysts you are trying to remove.

Standard filtration (Celite) only removes heterogeneous (colloidal) Pd. It passes homogeneous (complexed) Pd straight through. To purify this, we must introduce a ligand with a higher affinity for Pd than your product has.

Decision Matrix & Workflow

Before selecting a protocol, determine the state of your Pd impurity.[1]

Pd_Removal_Workflow Start Start: High Pd Content State_Check Is the reaction mixture dark/black? Start->State_Check Colloidal Likely Colloidal Pd(0) State_Check->Colloidal Yes Complexed Likely Homogeneous Pd(II) State_Check->Complexed No (Orange/Red/Yellow) Method_Carbon Method A: Activated Carbon (High Yield Risk) Colloidal->Method_Carbon Primary Option Method_Scavenger Method B: Thiol-Silica Scavengers (Recommended) Complexed->Method_Scavenger Best Purity Method_Cysteine Method C: L-Cysteine Wash (Cost-Effective) Complexed->Method_Cysteine Best Scalability

Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on impurity state.

Recommended Protocols

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best For: High-value intermediates where yield preservation is critical. Mechanism: Functionalized silica (Thiol or Thiourea) binds Pd irreversibly. Constraint: Do NOT use sulfonic acid-based scavengers (e.g., SCX), as they will protonate your aminopyridine product and trap it on the resin.

Materials:

  • Scavenger: SiliaMetS® Thiol, SiliaMetS® DMT (Dimercaptotriazine), or Biotage® MP-TMT.

  • Solvent: THF, Ethyl Acetate, or Methanol (Product must be fully soluble).

Step-by-Step Guide:

  • Dissolution: Dissolve the crude 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine in 10 volumes of solvent (e.g., if you have 10g of product, use 100mL solvent).

  • Loading: Add the scavenger resin.

    • Initial Load: 4 equivalents relative to the estimated residual Pd (or 10-20 wt% relative to product if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Room temperature is often insufficient for breaking the pyridine-Pd complex. Heat provides the kinetic energy required for ligand exchange.

  • Filtration: Filter the suspension through a 0.45µm PTFE membrane or a fine sintered glass funnel to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and test for Pd (ICP-MS or colorimetric test).

Protocol B: The L-Cysteine Wash (Liquid-Liquid Extraction)

Best For: Large-scale batches (>100g) where solid scavengers are too expensive. Mechanism: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It strips Pd from the organic phase into the aqueous phase.

Step-by-Step Guide:

  • Preparation: Dissolve your product in a water-immiscible solvent (Ethyl Acetate or DCM).

  • Reagent Setup: Prepare a 10% (w/v) aqueous solution of L-Cysteine (or N-Acetyl Cysteine).

  • Extraction:

    • Add the L-Cysteine solution to the organic phase (1:1 volume ratio).

    • Heat the biphasic mixture to 40-50°C and stir vigorously for 1 hour.

    • Critical: Vigorous stirring is essential to maximize interfacial surface area.

  • Separation: Cool to room temperature and separate the layers. The Pd will migrate to the aqueous layer (often turning it dark/yellow).

  • Repeat: Repeat the wash 2-3 times until the aqueous layer remains colorless.

  • Final Polish: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

Comparative Data: Method Efficiency

MethodPd Removal EfficiencyYield LossCostSuitability for Aminopyridines
Celite Filtration < 10%< 1%LowPoor (Only removes solids)
Activated Carbon 60-80%10-20%LowModerate (High non-specific binding of amine)
Silica-Thiol (SH) > 95%< 3%HighExcellent (High specificity)
L-Cysteine Wash > 90%< 5%LowVery Good (Scalable)

Troubleshooting & FAQs

Q: I used Activated Carbon, but my yield dropped by 30%. What happened? A: Aminopyridines are polar and basic. They often adsorb non-specifically onto the high-surface-area carbon.

  • Fix: Switch to Protocol A (Silica Scavengers) . If you must use carbon, pre-wet the carbon with solvent and add a small amount of MeOH to the mixture to decrease the hydrophobic binding of your product to the carbon.

Q: Can I use crystallization to clean up the Pd? A: Crystallization is risky as a primary removal method. Palladium complexes can become occluded (trapped) inside the crystal lattice of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine.

  • Recommendation: Perform a "Polish Filtration" or Scavenger treatment before the final crystallization.

Q: What are the regulatory limits I need to hit? A: According to ICH Q3D , the limits depend on the route of administration:

  • Oral: < 100 µ g/day (approx. 10 ppm for a 10g daily dose).[3]

  • Parenteral (Injection): < 10 µ g/day (approx. 1 ppm).

  • Reference: Consult the ICH Q3D Guideline for Elemental Impurities [1].[1][4][5][6]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage Application Note. (2023). "Strategies for Metal Scavenging in Pharmaceutical Synthesis." Biotage Knowledge Base. Link

  • SiliCycle White Paper. (2022). "Scavenging of Palladium from API Intermediates using SiliaMetS." SiliCycle Inc. Link

Sources

Recrystallization solvents for 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Recrystallization Solvents for 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine Case ID: REC-PYR-2402 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

User Context: You are likely synthesizing this intermediate via a Suzuki-Miyaura coupling (e.g., 2-chloro-3-aminopyridine + 4-chloro-2-fluorophenylboronic acid). The crude material often contains Palladium (Pd) residues, protodeboronated byproducts, and oxidized amine impurities.

Molecule Analysis:

  • Core: 2-Aryl-3-aminopyridine (Biaryl system).

  • Functionality:

    • Pyridine Nitrogen & Primary Amine: Hydrogen bond acceptors/donors (Polar).

    • Chloro-Fluorophenyl Ring: Lipophilic, electron-withdrawing.

  • Solubility Prediction: The molecule exhibits "Hybrid Polarity." It is too lipophilic for pure water but too polar for pure hexanes. It requires a Polarity-Tunable System .

Solvent Selection Matrix

Do not rely on a single "magic solvent." Use this matrix to select the system based on your specific impurity profile.

Solvent SystemTypePolarity IndexRecommendation LevelTechnical Rationale
Ethanol (Abs.) Single5.2High Excellent for initial trials. The amine H-bonds with EtOH hot, but the lipophilic phenyl ring drives precipitation upon cooling.
Toluene Single2.4High Best for removing polar impurities (salts/boronic acids). High boiling point (110°C) allows maximum dissolution; aromatic stacking aids crystal packing.
EtOAc / Heptane BinaryTunableMedium "Safe" choice. Dissolve in minimal hot EtOAc, then titrate with Heptane. Good for maximizing yield but risk of "oiling out" if added too fast.
IPA / Water BinaryHighLow Use with caution. Water can cause rapid, amorphous precipitation (oiling) due to the hydrophobic halogens. Only use if removing inorganic salts.
DCM / Hexane BinaryLowAvoid DCM boils too low (40°C) to dissolve the bulk effectively; poor temperature gradient for crystal growth.

Decision Tree: Method Development

Follow this logic flow to determine the optimal purification route for your specific batch.

RecrystallizationLogic Start Crude Material (2-Aryl-3-aminopyridine) SolubilityTest Solubility Test (100 mg in 1 mL Toluene) Start->SolubilityTest HotSoluble Soluble at 100°C? SolubilityTest->HotSoluble ColdPrecip Precipitates at RT? HotSoluble->ColdPrecip Yes MethodC Method C: Ethanol (Re-check water content) HotSoluble->MethodC No (Too Insoluble) MethodA Method A: Single Solvent (Toluene) ColdPrecip->MethodA Yes (Crystals) MethodB Method B: Binary System (EtOAc/Heptane) ColdPrecip->MethodB No (Remains Soluble) MethodB->MethodA If Oiling Occurs

Figure 1: Logic flow for selecting the primary solvent system based on initial solubility behavior.

Troubleshooting Guide (FAQs)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for halogenated biaryls. It occurs when the "Liquid-Liquid Phase Separation" (LLPS) boundary is crossed before the solubility curve.

  • Root Cause:

    • Temperature dropped too fast.

    • Solvent system is too polar (e.g., too much water in Ethanol).

    • Impurities (Pd or dimers) are depressing the melting point.

  • Corrective Action:

    • Re-heat to dissolve the oil.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass at the air-liquid interface.

    • Slow Cool: Wrap the flask in cotton/foil to cool to RT over 2–3 hours. Do not put directly into ice.

Issue 2: "The crystals are grey or dark brown."

Diagnosis: Palladium contamination or amine oxidation.

  • Root Cause: Suzuki couplings often leave residual Pd. Aminopyridines oxidize in air/light.

  • Corrective Action:

    • Scavenge: Dissolve crude in hot EtOAc and treat with SiliaMetS® Thiol or activated charcoal (5 wt%) for 30 mins. Filter hot through Celite.

    • Recrystallize: Proceed with the filtrate.

    • Protect: Perform the recrystallization under a Nitrogen blanket if the amine is particularly electron-rich (though the chloro/fluoro groups stabilize this specific molecule).

Issue 3: "Yield is low (<50%)."

Diagnosis: Product is too soluble in the mother liquor.

  • Corrective Action:

    • Concentrate: Remove 50% of the solvent volume via distillation.

    • Anti-solvent: If using Toluene, add cold Heptane dropwise to the mother liquor to force second-crop precipitation.

    • pH Adjustment: Ensure the amine is not protonated. If you used acid in the workup, wash the organic layer with NaHCO₃ before recrystallization.

Detailed Protocol: The "Toluene/Heptane" Method

Recommended for high purity requirements.

Prerequisites:

  • Crude 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine (dry).

  • Solvents: Toluene (Reagent Grade), Heptane.

  • Equipment: Round bottom flask, reflux condenser, magnetic stir bar.

Step-by-Step:

  • Dissolution: Place crude solid in the flask. Add Toluene (5 mL per gram) .

  • Heating: Heat to reflux (110°C) with stirring.

    • Checkpoint: If solids remain, add Toluene in 1 mL increments until clear. If black specs remain, these are likely inorganic salts; filter them out hot.

  • Controlled Cooling: Turn off the heat source but leave the flask in the oil bath/mantle to cool slowly to 50°C.

  • Nucleation: At ~50°C, if no crystals appear, add Heptane dropwise until a faint, persistent cloudiness appears. Add 1 drop of Toluene to clear it.

  • Crystallization: Allow to cool to Room Temperature (RT) undisturbed.

  • Finishing: Cool in an ice bath (0°C) for 30 minutes. Filter the crystals and wash with cold Heptane .

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text regarding solvent selection for biaryls).
  • Pfizer Inc. (2008). Solvent Selection Guide. Green Chemistry. Link

  • Suzuki, A. (2005). Organoboron Compounds in Cross-Coupling Reactions. (Context for impurities in biaryl synthesis). Link

  • PubChem. (n.d.). 3-Aminopyridine Compound Summary. (Used for solubility analog data).[1] Link

Sources

Validation & Comparative

A-Scientist's-Guide-to-LC-MS-Validation:-Ensuring-Purity-and-Identity-of-2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unequivocal confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the bedrock of reliable downstream research. For novel heterocyclic building blocks like 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, a potential key intermediate in medicinal chemistry, rigorous analytical validation is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of this specific molecule, focusing on the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, presenting a self-validating protocol that ensures scientific integrity.

The Central Role of LC-MS in Synthetic Validation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for primary structure elucidation, LC-MS offers an unparalleled combination of sensitivity, selectivity, and speed for confirming molecular weight and assessing purity in a high-throughput manner.[1] For a molecule like 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine, LC-MS provides two orthogonal data points in a single analysis:

  • Chromatographic Separation (LC): This separates the target compound from impurities, starting materials, and byproducts, providing a clear purity profile based on peak area.

  • Mass Spectrometric Detection (MS): This provides a highly specific mass-to-charge ratio (m/z) measurement, which serves as a powerful confirmation of the compound's elemental composition.[1][2]

Compared to Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS is better suited for this analyte due to its polarity and to avoid potential thermal degradation.

Strategic Method Development: A Causal Approach

The development of a robust LC-MS method is a systematic process guided by the physicochemical properties of the analyte. Our target molecule, with a chemical formula of C₁₁H₈ClFN₂ and a calculated monoisotopic mass of 222.0364 Da, possesses key features that inform our strategy. The presence of basic nitrogen atoms on the pyridine ring and the amine group makes it an ideal candidate for positive mode Electrospray Ionization (ESI).[3][4][5]

Chromatography: The Art of Separation

The primary goal is to achieve a sharp, symmetrical peak for the target analyte, well-resolved from any potential impurities.

  • Column Choice: A reversed-phase C18 column is the workhorse for small molecules of intermediate polarity. The hydrophobic interaction between the analyte and the stationary phase provides effective retention. A column with smaller particles (e.g., <2.7 µm) and a shorter length (e.g., 50-100 mm) is chosen to ensure high resolution and fast analysis times.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good peak shape and ionization efficiency.

    • Aqueous Phase (A): Water with 0.1% Formic Acid. The addition of formic acid is a crucial decision. It serves two purposes: firstly, it lowers the mobile phase pH to protonate the analyte, ensuring it is in a single ionic state which leads to sharper, more symmetrical peaks by minimizing secondary interactions with the silica backbone of the column.[6] Secondly, it provides a source of protons, which significantly enhances the ionization efficiency in positive mode ESI, leading to a stronger signal ([M+H]⁺).[7][8]

    • Organic Phase (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Gradient Elution: A gradient elution, starting with a high percentage of the aqueous phase and ramping up the organic phase, is employed. This ensures that early-eluting polar impurities are resolved while the target compound is eluted in a reasonable time with a sharp peak.

Mass Spectrometry: The Confirmation
  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar and semi-polar molecules like our target compound.[5][9][10] It's a "soft" ionization technique that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly providing the molecular weight information.[2][3]

  • Polarity: Positive ion mode is selected due to the presence of the basic nitrogen atoms, which are readily protonated.

  • Data Acquisition: Full scan mode is used to capture a wide mass range, allowing for the detection of the target analyte as well as any unexpected impurities.

The entire validation workflow can be visualized as a logical progression from sample preparation to final data interpretation.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolve crude synthesis product in Acetonitrile/Water Inject Inject sample onto C18 RP Column Prep->Inject Separate Gradient Elution (Water/ACN + 0.1% FA) Inject->Separate Ionize Electrospray Ionization (ESI, Positive Mode) Separate->Ionize Detect Full Scan MS Detection (e.g., m/z 100-500) Ionize->Detect Chrom Analyze Chromatogram: - Retention Time (RT) - Peak Purity (%) Detect->Chrom Mass Analyze Mass Spectrum: - Confirm [M+H]⁺ m/z - Verify Isotopic Pattern Detect->Mass Report Final Report: Identity & Purity Confirmed Chrom->Report Mass->Report

Caption: Workflow for LC-MS validation of synthesized compounds.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including system suitability and blank injections, adhering to principles outlined in guidelines like those from the International Council for Harmonisation (ICH).[11][12][13]

1. Materials and Reagents:

  • Synthesized 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine (crude product)

  • Reference standard of 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine (>98% purity, if available)

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid

2. Sample Preparation:

  • Prepare a stock solution of the crude product at ~1 mg/mL in 50:50 Acetonitrile:Water.

  • Vortex to dissolve and then filter through a 0.22 µm syringe filter into an LC vial.

  • Prepare a working solution by diluting the stock solution 1:100 with 50:50 Acetonitrile:Water to a final concentration of ~10 µg/mL.

3. LC-MS Instrumentation and Conditions: The following table summarizes the optimized parameters for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

ParameterConditionRationale
LC System
ColumnC18, 2.7 µm, 2.1 x 100 mmProvides good resolution for small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidifies mobile phase for good peak shape and ionization.[6][14]
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.
Gradient5% B to 95% B over 8 minEnsures separation of polar and non-polar compounds.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Vol.5 µL
MS System
Ionization SourceElectrospray Ionization (ESI)Optimal for this polar analyte.[9][10]
PolarityPositiveAnalyte contains basic nitrogens, readily protonated.
Scan Rangem/z 100 - 500Covers the expected mass and potential impurities.
Capillary Voltage3.5 kVTypical voltage for stable spray.
Gas Temp.325 °CFacilitates droplet desolvation.

4. Run Sequence:

  • Blank Injection (Mobile Phase): To ensure no system contamination.

  • System Suitability (Reference Standard): To verify system performance (retention time stability, peak shape).

  • Crude Product Injection: To analyze the synthesized material.

Data Analysis and Interpretation: The Moment of Truth

Successful validation hinges on the correct interpretation of the data.

Expected Results:

  • Molecular Formula: C₁₁H₈ClFN₂

  • Monoisotopic Mass: 222.0364 Da

  • Expected [M+H]⁺ Ion: 223.0437 Da

1. Chromatogram Analysis:

  • The primary peak should correspond to the retention time of the reference standard.

  • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Mass Spectrum Analysis:

  • Primary Confirmation: The mass spectrum extracted from the main chromatographic peak should show a prominent ion at m/z 223.04 .

  • The Chlorine Isotope Signature: A critical point of validation for this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[15][16] Therefore, the mass spectrum must show an "M+2" peak at m/z 225.04 with an intensity that is approximately one-third of the main [M+H]⁺ peak at m/z 223.04.[16][17] This isotopic pattern is a definitive fingerprint for a monochlorinated compound.

The relationship between these key analytical outputs is crucial for confident validation.

Data_Validation_Logic compound C₁₁H₈ClFN₂ (MW: 222.04 Da) lc_peak LC Peak at RT 'X' compound->lc_peak is separated by LC ms_data Extracted Mass Spectrum lc_peak->ms_data yields mh_ion [M+H]⁺ Ion m/z 223.04 ms_data->mh_ion shows m2h_ion [M+2+H]⁺ Ion m/z 225.04 ms_data->m2h_ion shows ratio Intensity Ratio ~3:1 mh_ion->ratio conclusion Identity & Purity Validated mh_ion->conclusion confirms m2h_ion->ratio ratio->conclusion confirms

Caption: Logical flow for confirming compound identity via LC-MS.

Data Summary:

AnalyteExpected RT (min)Expected [M+H]⁺ (m/z)Expected [M+2+H]⁺ (m/z)Isotope Ratio
2-(4-Chloro-2-fluorophenyl)pyridin-3-amine~4.5223.0437225.0408~3:1

Conclusion

The validation of synthesized 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine by LC-MS is a robust and efficient process when a systematic, science-led approach is taken. By carefully selecting chromatographic conditions to ensure optimal separation and leveraging the inherent specificity of mass spectrometry—particularly the tell-tale isotopic signature of chlorine—researchers can be highly confident in the identity and purity of their material. This guide provides a framework that not only details the "how" but, more importantly, explains the "why," empowering scientists to apply these principles to a wide range of analytical challenges in drug development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. Retrieved from [Link]

  • LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • The Analytical Scientist. (2025). Formic Acid Boosts LC-MS Metabolomics Sensitivity. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link]

  • Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Koster, S., & Tsybin, Y. O. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Retrieved from [Link]

  • Separation Science. (n.d.). Why Acid?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms.... Retrieved from [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

Sources

Infrared (IR) Spectrum Analysis of 3-Aminopyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Aminopyridine (3-AP) is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, voltage-gated potassium channel blockers, and diverse ligand systems. Unlike its isomers (2-AP and 4-AP), 3-AP lacks the ability to form intramolecular hydrogen bonds between the amino group and the ring nitrogen, resulting in a distinct reactivity profile and spectral signature.

This guide provides a rigorous framework for the infrared analysis of 3-AP and its functional derivatives (amides, ureas, sulfonamides). It moves beyond basic peak assignment to address the causal links between molecular geometry, hydrogen bonding networks, and spectral shifts, ensuring reproducible quality control and structural validation.

Isomeric Differentiation: The 3-AP Signature

Distinguishing 3-AP from its isomers is a fundamental purity requirement. The position of the amino group relative to the ring nitrogen dictates the hydrogen bonding environment, which is the primary driver of spectral differences in the solid state.

Comparative Spectral Logic
  • 2-Aminopyridine (2-AP): Exhibits intramolecular hydrogen bonding. This locks the amino group, hindering rotation and sharpening the N-H stretching bands. The ring breathing mode shifts significantly upon coordination.

  • 3-Aminopyridine (3-AP): The geometry prevents intramolecular H-bonding. In the solid state, it forms an extensive intermolecular H-bond network. This results in broader N-H bands and a unique ring vibration pattern.

  • 4-Aminopyridine (4-AP): High symmetry (

    
    ) leads to Fermi resonance splitting of the symmetric NH₂ stretch, a feature absent in 3-AP.
    
Diagram: Isomer Differentiation Workflow

The following logic tree illustrates the decision process for identifying the specific aminopyridine isomer based on spectral features.

isomer_logic Start Unknown Aminopyridine Sample NH_Region Analyze NH2 Stretch Region (3100 - 3500 cm-1) Start->NH_Region Fermi Fermi Resonance Splitting? (Doublet/Triplet structure) NH_Region->Fermi Ring_Vib Analyze Ring Breathing & Deformation (< 1000 cm-1) Fermi->Ring_Vib No (Standard Doublet) Res_4AP Likely 4-Aminopyridine (Symmetric, Fermi Split) Fermi->Res_4AP Yes (Strong Splitting) Check_HBond Check H-Bonding Nature (Intra vs Inter) Ring_Vib->Check_HBond Res_2AP Likely 2-Aminopyridine (Intramolecular H-bond, Sharp bands) Check_HBond->Res_2AP Intramolecular Evidence (Lower freq shift) Res_3AP Likely 3-Aminopyridine (Intermolecular H-bond, Broad bands, ~1575/1488 cm-1) Check_HBond->Res_3AP Intermolecular Evidence (Standard freq)

Figure 1: Decision logic for differentiating aminopyridine isomers via FTIR.

Derivative Analysis: Monitoring Reaction Progress

In drug development, 3-AP is rarely the final product. It is derivatized into amides, ureas, or sulfonamides. Monitoring the disappearance of the primary amine doublet and the emergence of specific functional group bands is the standard for reaction monitoring.

Table 1: Characteristic Band Shifts for 3-AP Derivatives
Functional GroupKey Vibration ModeFrequency Range (cm⁻¹)Diagnostic Change vs. 3-AP
Primary Amine (Starting Material)

,

3450 – 3100 (Doublet)Disappears upon derivatization.

(Scissoring)
1620 – 1590Shifts/Disappears.
Amide (N-3-pyridyl) Amide I (

)
1680 – 1650New strong band. Lower freq due to conjugation with pyridine ring.
Amide II (

)
1550 – 1515New band. Often overlaps with ring C=C.

3350 – 3250Single sharp band replaces NH₂ doublet.
Urea

1660 – 1630Strong band.

3350 – 3300Single or dual band depending on substitution.
Sulfonamide

1370 – 1330Distinctive strong band.

1180 – 1150Sharp, symmetric stretch.
Schiff Base (Imine)

1620 – 1600Sharp band; replaces Amide I/II region.

Expert Insight: When analyzing 3-AP amides, the Amide II band (~1540 cm⁻¹) can be obscured by the strong pyridine ring stretching vibration at ~1575 cm⁻¹. Use the second derivative of the spectrum to resolve these overlapping peaks if quantification is required.

Technical Comparison: Sampling Methodologies

The choice of sampling technique significantly impacts the spectral quality of 3-AP derivatives, particularly due to the hygroscopic nature of the parent compound and the polymorphism of its salts.

Table 2: Method Performance Matrix
FeatureTransmission (KBr Pellet) ATR (Diamond/ZnSe) Recommendation
Resolution High. Excellent for resolving sharp crystal lattice bands.Medium. Peak broadening may occur due to contact efficiency.Use KBr for structural elucidation/publication.
Hygroscopicity Handling Poor. KBr is hygroscopic; 3-AP absorbs moisture during grinding, appearing as broad -OH bands (~3400 cm⁻¹).Excellent. Rapid analysis minimizes moisture uptake.Use ATR for Routine QC.
Sample Prep Destructive. Requires grinding and pressing. Pressure may induce polymorphic transitions.Non-destructive. Minimal prep.Use ATR for polymorph screening.
Low-Wavenumber Access Good (cutoff ~400 cm⁻¹). Essential for metal-ligand bonds.Limited (Diamond cutoff ~525 cm⁻¹; ZnSe ~650 cm⁻¹).Use CsI or Far-IR ATR for metal complexes.
Diagram: Experimental Workflow for Derivatives

This workflow outlines the optimal path for analyzing a new 3-AP derivative, prioritizing sample integrity.

method_workflow Sample 3-AP Derivative Sample State Physical State? Sample->State Solid Crystalline Solid State->Solid Liquid Oil / Solution State->Liquid Hygro Hygroscopic? Solid->Hygro ATR_Diamond ATR (Diamond) Fast, No Moisture Uptake Liquid->ATR_Diamond Viscous Oil Liquid_Cell CaF2 Liquid Cell (Solvent Subtraction) Liquid->Liquid_Cell Hygro->ATR_Diamond Yes (High Risk) KBr_Vac KBr Pellet (Vacuum Die Required) Hygro->KBr_Vac No (Stable)

Figure 2: Selection of sampling technique based on physical properties.

Detailed Experimental Protocol

This protocol is designed to mitigate the toxicity (neurotoxin) and hygroscopicity of 3-AP while ensuring high E-E-A-T standards.

Safety Pre-requisites
  • Hazard: 3-Aminopyridine is a potassium channel blocker and neurotoxin.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Engineering Control: All weighing and sample transfer must occur within a fume hood .

Protocol: ATR-FTIR Analysis of 3-AP Derivatives
  • System Validation (Self-Check):

    • Run a background scan (air) to verify the path is free of CO₂ and water vapor interferences.

    • Pass Criteria: CO₂ doublet (2350 cm⁻¹) absorbance < 0.005 A.

    • Clean the crystal with isopropanol and ensure no residue remains (check baseline flatness).

  • Sample Preparation:

    • For 3-AP (Parent): Do not grind in a mortar if humidity >40%. Place crystals directly on the ATR crystal to avoid moisture absorption.

    • For Derivatives: If the sample is a stable solid, grind lightly to ensure homogeneity.

  • Acquisition:

    • Place approx. 2-5 mg of sample on the diamond crystal.

    • Apply pressure using the anvil until the "force gauge" indicates optimal contact (usually ~80-100 N). Note: Over-pressuring soft organic crystals can shift bands; consistency is key.

    • Parameters:

      • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for resolving Amide I/II).

      • Scans: 32 (Routine) or 64 (High S/N).

      • Range: 4000 – 600 cm⁻¹.

  • Post-Processing & Analysis:

    • Apply ATR Correction (if comparing to library transmission spectra) to account for penetration depth dependence (

      
      -dependence).
      
    • Identify the Pyridine Ring Breathing Mode (~990-1000 cm⁻¹). If this band shifts >10 cm⁻¹ compared to the parent, check for metal coordination or salt formation (protonation of the ring nitrogen).

    • Verify the NH Region (3500-3100 cm⁻¹) .

      • Parent: Doublet.[1]

      • Derivative: Single band (Amide/Urea) or None (Tertiary amine).[2]

References

  • National Institute of Standards and Technology (NIST). 3-Aminopyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-Aminopyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds. (Comparative spectral data for isomers). Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Detailed band assignments for primary/secondary amides). Available at: [Link]

  • Asian Journal of Chemistry. Vibrational Spectroscopic Studies of Pyridine Derivatives. (Specifics on sulfonamide and ring breathing shifts). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.